molecular formula C13H16N4O4S B6983813 3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole

3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole

Cat. No.: B6983813
M. Wt: 324.36 g/mol
InChI Key: CAPVPQPMWZSMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole is a complex organic compound characterized by its indazole core structure, which is substituted with a nitro group and a methylsulfonylazetidinylmethyl group. This compound belongs to the class of indazole derivatives, which are known for their diverse biological and chemical properties.

Properties

IUPAC Name

3-methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-9-12-5-11(17(18)19)3-4-13(12)16(14-9)8-10-6-15(7-10)22(2,20)21/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPVPQPMWZSMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC3CN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole typically involves multiple steps, starting with the preparation of the indazole core. The nitration step introduces the nitro group at the 5-position, while the methylation and sulfonylation steps are used to add the methyl and methylsulfonyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indazole derivatives, including this compound, have shown potential biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and inflammatory disorders.

Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Indazole: A simpler indazole derivative without the nitro and methylsulfonyl groups.

  • Nitroindazole: An indazole derivative with a nitro group but lacking the methylsulfonyl group.

  • Methylsulfonylazetidine: A compound containing the methylsulfonylazetidine moiety without the indazole core.

Uniqueness: 3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole stands out due to its combination of the indazole core with both nitro and methylsulfonyl groups, which imparts unique chemical and biological properties compared to its simpler counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.